3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylpyrrolidine-3-carboxylic acid
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Overview
Description
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylpyrrolidine-3-carboxylic acid is a derivative of alanine, a non-essential amino acid. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylpyrrolidine-3-carboxylic acid typically involves the protection of the amino group using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved through a reaction between the amino acid and Fmoc chloride in the presence of a base such as sodium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylpyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed using a base such as piperidine, allowing for further functionalization of the amino group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.
Common Reagents and Conditions
Substitution: Piperidine in DMF is commonly used to remove the Fmoc group.
Oxidation: Mild oxidizing agents like hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions include deprotected amino acids and various peptide derivatives .
Scientific Research Applications
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylpyrrolidine-3-carboxylic acid is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective functionalization of other parts of the molecule . The removal of the Fmoc group is facilitated by bases such as piperidine, which cleaves the Fmoc group, exposing the amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-protected amino acids: These compounds also use the Fmoc group to protect amino groups during synthesis.
Boc-protected amino acids: These use the tert-butyloxycarbonyl (Boc) group for protection.
Uniqueness
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylpyrrolidine-3-carboxylic acid is unique due to its specific structure, which provides stability and ease of removal of the Fmoc group under mild conditions . This makes it particularly useful in automated peptide synthesis .
Properties
Molecular Formula |
C21H22N2O4 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C21H22N2O4/c1-23-11-10-21(13-23,19(24)25)22-20(26)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,10-13H2,1H3,(H,22,26)(H,24,25) |
InChI Key |
DPJSOXXGRRQIOX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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